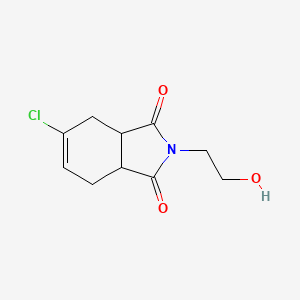
5-Chloro-2-(2-hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(2-hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-nitrobenzaldehyde and ethylene glycol.
Reduction: The nitro group in 5-chloro-2-nitrobenzaldehyde is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting amine undergoes cyclization with ethylene glycol under acidic conditions to form the hexahydro-isoindole-dione structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. The industrial production methods also emphasize safety and environmental considerations, such as the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the chloro group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of 5-chloro-2-(2-oxoethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione.
Reduction: Formation of 2-(2-hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione.
Substitution: Formation of 5-methoxy-2-(2-hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione.
Scientific Research Applications
5-Chloro-2-(2-hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to a biological response.
Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2-hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione: Characterized by the presence of a chloro group and a hydroxyethyl group.
2-(2-Hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione: Lacks the chloro group, which may result in different chemical and biological properties.
5-Methoxy-2-(2-hydroxyethyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione:
Uniqueness
The presence of the chloro group in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-chloro-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1,7-8,13H,2-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHOGHZKFJGOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













